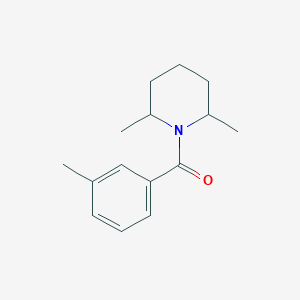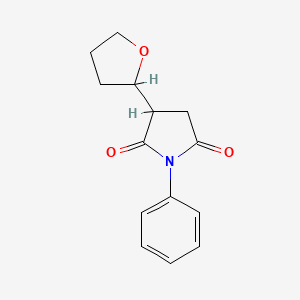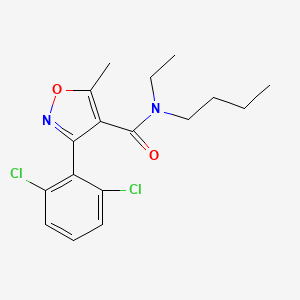![molecular formula C14H23NO2 B4973925 N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. This chemical compound has been used in scientific research for its potential therapeutic benefits and its effects on the central nervous system.
Wirkmechanismus
MPBP works by binding to and activating specific receptors in the brain, including the serotonin transporter and the dopamine transporter. This results in the modulation of neurotransmitter levels, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that MPBP can increase levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential treatment option for individuals with mood disorders. Additionally, MPBP has been shown to enhance memory and learning, making it a potential treatment option for individuals with cognitive impairments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPBP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, MPBP has a relatively long half-life, making it easier to study and analyze. However, one limitation of using MPBP in lab experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.
Zukünftige Richtungen
Future research on MPBP could focus on its potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Additionally, further studies could investigate the long-term effects of MPBP use and its potential for abuse. Finally, research could focus on the development of new and more efficient synthesis methods for MPBP, which could increase its availability and reduce its cost.
Conclusion
In conclusion, MPBP is a psychoactive compound that has potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Its mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to changes in mood, cognition, and behavior. While MPBP has advantages for use in lab experiments, its limited availability and high cost can make it difficult for researchers to obtain and use in their studies. Future research could focus on its potential therapeutic benefits and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of MPBP involves the reaction between 3-(2-methoxyphenoxy)propylamine and 1-chlorobutane. The reaction is typically carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MPBP has been used in scientific research for its potential therapeutic benefits in the treatment of various conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels and enhance cognitive function.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-7-12-17-14-9-6-5-8-13(14)16-2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRPVCNMLFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)


amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
